1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone

Description

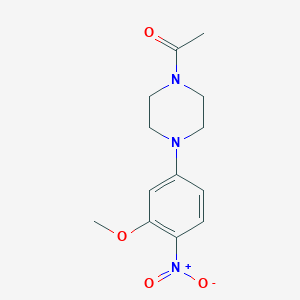

1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone is a piperazine-derived compound characterized by a phenyl ring substituted with a methoxy group at position 3 and a nitro group at position 2. The piperazine moiety is acetylated at the nitrogen, forming an ethanone group.

Properties

IUPAC Name |

1-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-10(17)14-5-7-15(8-6-14)11-3-4-12(16(18)19)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTDYFMBYFDQBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116229-11-8 | |

| Record name | 1-(4-(3-METHOXY-4-NITROPHENYL)PIPERAZIN-1-YL) ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone typically involves the reaction of 3-methoxy-4-nitroaniline with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

- Sulfonyl vs. Acetyl Linkages : Compounds such as 7n and 7o () feature sulfonyl groups bridging the piperazine and aromatic rings, whereas the target compound uses an acetyl linkage. Sulfonyl groups enhance polarity and metabolic stability but may reduce blood-brain barrier permeability compared to acetyl groups .

- Substituent Position and Electronic Effects: The 3-methoxy-4-nitro substitution on the phenyl ring in the target compound contrasts with analogs like 1-(4-(4-nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3, ), which has a trichlorophenoxy group.

Physicochemical Properties

- Melting Points : Sulfonyl-containing analogs (e.g., 7n, 7o) exhibit higher melting points (154–177°C) due to increased polarity and crystallinity compared to acetyl-linked compounds .

- Solubility : The nitro group in the target compound may reduce aqueous solubility relative to methoxy-substituted analogs, as seen in QSAR models linking logP to antidopaminergic activity .

Biological Activity

1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, also known as CAS No. 1116229-11-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17N3O4

- Molecular Weight : 279.29 g/mol

- Structure : The compound features a piperazine ring substituted with a methoxy and nitro group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notably, it exhibits selective inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.48 |

| HCT-116 | 0.78 |

| HeLa | 0.65 |

These values indicate that the compound is comparably potent to established anticancer agents such as Prodigiosin and Combretastatin-A4 .

The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with this compound leads to an increase in caspase-3/7 activity, suggesting activation of apoptotic pathways . Additionally, Western blot analyses revealed increased levels of p53, a crucial tumor suppressor protein, indicating that the compound may enhance the cell's ability to undergo programmed cell death .

Study on Antitumor Activity

A study published in a peer-reviewed journal assessed the antitumor activity of various derivatives related to this compound. The results showed that modifications to the compound's structure could significantly influence its potency. For instance, substituents at the para position of the aromatic ring were found to enhance biological activity .

SAR (Structure-Activity Relationship) Studies

Structure-activity relationship studies have demonstrated that electron-withdrawing groups (EWGs) at specific positions on the aromatic ring are essential for maintaining high biological activity. The presence of such groups has been correlated with increased potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.